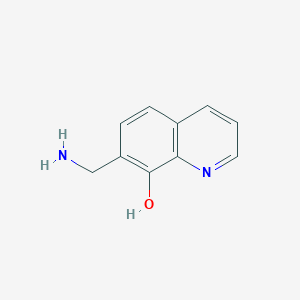

7-(Aminomethyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-5,13H,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWSVNZDDVMIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)CN)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Advanced Derivatization Strategies for 7 Aminomethyl Quinolin 8 Ol

Established Synthetic Pathways to 7-(Aminomethyl)quinolin-8-ol

The construction of the this compound core can be approached through various synthetic routes. These pathways are broadly categorized into multi-step sequences starting from defined precursors and more convergent direct aminomethylation schemes.

While one-pot methods are often preferred for their efficiency, multi-step syntheses provide a versatile route for creating specific analogues, especially when substitution on the quinoline (B57606) ring is desired prior to the introduction of the aminomethyl group. A plausible synthetic sequence can commence from readily available starting materials like m-toluidine (B57737).

A representative multi-step pathway involves:

Skraup Reaction : Synthesis of 7-methylquinoline (B44030) from m-toluidine and glycerol. This classic method establishes the core quinoline structure.

Nitration : Regioselective nitration of 7-methylquinoline using a mixture of fuming nitric acid and sulfuric acid to yield 7-methyl-8-nitroquinoline (B1293703) brieflands.com. This step introduces a key functional group that can be later converted to the 8-hydroxyl group.

Reduction and Diazotization : The nitro group at the C-8 position is reduced to an amino group, which is then converted into a hydroxyl group via a diazonium salt intermediate.

Side-Chain Functionalization : The methyl group at C-7 can be functionalized. This typically involves radical bromination to form a 7-(bromomethyl) derivative, followed by nucleophilic substitution with an appropriate amine or ammonia (B1221849) equivalent to introduce the aminomethyl moiety.

This stepwise approach allows for the purification of intermediates and offers precise control over the substitution pattern, although it is generally more labor-intensive than direct methods.

Direct aminomethylation of 8-hydroxyquinoline (B1678124) (oxine) is the most common and efficient method for synthesizing this compound and its derivatives. This transformation is typically achieved through multicomponent reactions such as the modified Mannich reaction or the Betti reaction. nih.govrsc.orgnih.gov These reactions are highly regioselective, with the aminomethyl group being introduced almost exclusively at the C-7 position, which is ortho to the activating hydroxyl group and para to the ring nitrogen. nih.gov

Modified Mannich Reaction: This reaction involves the condensation of 8-hydroxyquinoline, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and a primary or secondary amine. mdpi.com The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which then acts as an electrophile in the electrophilic aromatic substitution on the electron-rich 8-hydroxyquinoline ring. A wide array of primary and secondary amines can be utilized, leading to a diverse library of N-substituted derivatives. mdpi.comimist.ma

Betti Reaction: A related three-component reaction, the Betti reaction, employs an aldehyde (other than formaldehyde) and a primary aromatic amine along with 8-hydroxyquinoline. nih.govrsc.orgrsc.org This reaction provides a direct route to derivatives with a substituted carbon atom between the quinoline ring and the amino group (i.e., 7-[aryl(arylamino)methyl]quinolin-8-ol). A study demonstrated the construction of a 48-membered library of Betti products using various aromatic amines and aldehydes with 8-hydroxyquinoline derivatives, showcasing the versatility of this approach. nih.gov

The table below summarizes various examples of direct aminomethylation reactions.

| Precursor | Amine | Aldehyde Source | Solvent/Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Aniline | Paraformaldehyde | Ethanol (B145695) | Reflux | 7-((Phenylamino)methyl)quinolin-8-ol | Not specified | mdpi.com |

| 8-Hydroxyquinoline | Dioctylamine | Formalin (37% aq.) | Ethanol | Reflux, 1h | 7-((Dioctylamino)methyl)quinolin-8-ol | 98% | imist.ma |

| 8-Hydroxyquinoline | Aniline | Benzaldehyde | Acetonitrile / Formic acid | 75 °C | 7-(Phenyl(phenylamino)methyl)quinolin-8-ol | 26% | nih.gov |

| 8-Hydroxyquinoline | Benzamide | Benzaldehyde | Not specified | Not specified | N-((8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide | 42% | rsc.org |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Ethanol | Not specified | 5-Chloro-7-((4-(cyclopropyl)-...piperazin-1-yl)methyl)quinolin-8-ol | 75% | nih.gov |

Functionalization and Structural Modification of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a versatile scaffold for further structural modifications. These derivatizations can be targeted at the aminomethyl moiety, the quinoline ring, or can involve cyclization strategies to build more complex, rigid structures.

The amine functional group in the aminomethyl side chain is a prime site for further chemical transformations, a strategy known as post-synthetic modification (PSM). nih.gov If the initial Mannich reaction is performed with ammonia or a primary amine, the resulting primary or secondary amine at the C-7 position is available for a variety of subsequent reactions.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce new functional groups and modify the electronic properties of the side chain. The chemoselective acylation of the related compound 2-amino-8-quinolinol demonstrates that either the amino group or the hydroxyl group can be targeted depending on the reaction conditions. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of additional alkyl or aryl groups on the nitrogen atom.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions can be employed to form new C-N bonds, linking various aryl or heteroaryl groups to the aminomethyl nitrogen. nih.gov

These modifications are crucial for fine-tuning the pharmacological and physicochemical properties of the parent compound.

The quinoline ring of this compound can undergo further substitution, primarily through electrophilic aromatic substitution. The existing substituents—the 8-hydroxyl group and the 7-aminomethyl group—direct incoming electrophiles to specific positions. The C-5 position is particularly activated and is the most common site for further functionalization.

A notable example is the regioselective halogenation of the quinoline core. An operationally simple, metal-free protocol has been developed for the C-5 halogenation of various 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. rsc.orgnih.govresearchgate.net This method proceeds at room temperature with high yields and complete regioselectivity for the C-5 position. Iron(III)-catalyzed halogenation in water has also been reported as an effective method. nih.gov

The following table details key regioselective reactions on the 8-hydroxyquinoline scaffold.

| Substrate | Reagent | Position(s) of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 8-Substituted Quinoline | Trihaloisocyanuric acid (TCCA, TBCA, TICA) | C-5 | 5-Halo-8-substituted quinoline | nih.gov |

| 8-Amidoquinoline | N-halosuccinimide / Fe(NO₃)₃·9H₂O | C-5 | 5-Halo-8-amidoquinoline | nih.gov |

| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | C-7 | 7-Bromoquinolin-8-ol | nih.gov |

| 8-Hydroxyquinoline | Bromine (2 equiv.) | C-5, C-7 | 5,7-Dibromo-8-hydroxyquinoline | nih.gov |

Advanced derivatization strategies involve using the functional groups of this compound to construct new heterocyclic rings, leading to more complex and rigid molecular architectures. The proximity of the 7-aminomethyl side chain and the 8-hydroxyl group provides an opportunity for intramolecular cyclization reactions.

A prominent strategy involves the synthesis of pyran-fused quinolines. Several studies report the synthesis of 4H-pyrano[3,2-h]quinoline derivatives. semanticscholar.orgsemanticscholar.org These syntheses are typically achieved by reacting 8-hydroxyquinoline with α-cyanocinnamonitrile or ethyl α-cyanocinnamate derivatives. semanticscholar.org The reaction proceeds via a Michael addition at the C-7 position, followed by an intramolecular cyclization involving the 8-hydroxyl group, which attacks the nitrile or ester moiety to form the pyran ring. This approach effectively incorporates an oxygen heteroatom and creates a new six-membered ring fused to the quinoline scaffold. nih.govsemanticscholar.org While these examples often start with 8-hydroxyquinoline itself, the underlying principle of C-7 functionalization followed by cyclization with the C-8 hydroxyl group is a key strategy for creating complex derivatives.

Principles of Green Chemistry in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

A significant advancement in the green synthesis of this compound derivatives is the development of solvent-free and catalytic reaction conditions. Traditional methods often employ volatile organic solvents that pose environmental and health risks. To address this, researchers have explored alternative approaches.

One such approach is the use of microwave irradiation in solvent-free conditions. sciensage.infoorganic-chemistry.orgresearchgate.net Microwave-assisted synthesis has been shown to accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.net This technique aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for solvents.

Furthermore, the use of catalysts that can be easily recovered and reused is a key aspect of green synthesis. While many Mannich reactions for this compound synthesis are performed without a catalyst, some protocols utilize acid catalysts to enhance reaction efficiency. indexcopernicus.comthaiscience.info The development of solid acid catalysts or recyclable ionic liquids could further improve the green credentials of these syntheses. For instance, a task-specific ionic liquid, 4-(3-sulfopropyl) morpholinium hydrogen sulfate, has been effectively used to catalyze Mannich-type reactions at room temperature, with the catalyst being recyclable for multiple runs without a significant loss of activity. thaiscience.info

| Reaction Condition | Catalyst | Solvent | Advantages |

| Conventional Heating | None or Acid (e.g., HCl) | Ethanol, Methanol | Well-established, versatile |

| Microwave Irradiation | None or Solid Support | Solvent-free | Rapid, high yields, energy-efficient |

| Catalytic | Task-specific Ionic Liquid | Ethanol | Recyclable catalyst, mild conditions |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts. scranton.edu

The Mannich reaction, in its classic form for the synthesis of this compound, involves the reaction of 8-hydroxyquinoline, formaldehyde, and an amine. The only byproduct in this reaction is water, which is environmentally benign. This inherent characteristic of the Mannich reaction contributes to a relatively high atom economy.

To illustrate, consider the synthesis of a generic 7-((dialkylamino)methyl)quinolin-8-ol:

Reactants:

8-Hydroxyquinoline (C₉H₇NO)

Formaldehyde (CH₂O)

A dialkylamine (R₂NH)

Product:

7-((Dialkylamino)methyl)quinolin-8-ol (C₁₀H₁₀N₂O + R₂)

Water (H₂O)

The atom economy can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 docbrown.info

For a more sustainable synthetic design, several factors are taken into consideration:

Choice of Amine: Utilizing simple, readily available, and less hazardous amines is preferred.

Formaldehyde Source: Paraformaldehyde, a solid polymer of formaldehyde, is often used as it is easier to handle than aqueous formaldehyde (formalin).

Energy Input: As mentioned, microwave-assisted synthesis can significantly reduce energy consumption compared to prolonged heating under reflux. nih.gov

Methodologies for Purification and Isolation of Research-Grade this compound and Its Derivatives

The purification and isolation of this compound and its derivatives to a high degree of purity are crucial for their use in research, particularly for biological and analytical applications where impurities can lead to erroneous results. The choice of purification method depends on the physical and chemical properties of the compound, such as its solubility, polarity, and stability.

Commonly employed purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined empirically. For quinoline derivatives, ethanol and ethanol-acetone mixtures have been reported as effective recrystallization solvents. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a solid stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of quinoline derivatives. A solvent system (mobile phase) is chosen to elute the compounds from the column at different rates, allowing for their separation. The polarity of the solvent system is adjusted to achieve optimal separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure, research-grade compounds, preparative HPLC is a powerful tool. warwick.ac.uklcms.cz This method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is highly efficient, allowing for the isolation of compounds with very similar chemical properties. Different types of columns and mobile phases can be used depending on the characteristics of the target molecule. For instance, reverse-phase columns are commonly used for the purification of organic compounds. nih.govnih.gov

The purity of the final product is typically assessed using analytical techniques such as:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the product.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect the presence of impurities.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

For research-grade materials, a combination of these purification and analytical techniques is often employed to ensure the desired level of purity is achieved.

Iii. Coordination Chemistry and Metal Complexation Dynamics of 7 Aminomethyl Quinolin 8 Ol

Ligand Properties of 7-(Aminomethyl)quinolin-8-ol: Investigation of Chelating Mechanisms

The chelating behavior of this compound is a direct consequence of its molecular structure, which positions several potential donor atoms in a sterically favorable arrangement for metal ion binding.

This compound possesses three potential donor atoms that can participate in metal coordination:

The nitrogen atom of the quinoline (B57606) ring .

The oxygen atom of the phenolic hydroxyl group at the 8-position.

The nitrogen atom of the aminomethyl group at the 7-position.

The ability of this compound to act as either a bidentate or a tridentate ligand significantly influences its metal binding affinity. The protonation state of the ligand is a critical factor; the tertiary amine nitrogen in related 7-substituted derivatives can be protonated, which affects the hydrophilicity and metal ion chelation capabilities of the compound. rsc.org

The flexibility of the aminomethyl side chain allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. This conformational adaptability, combined with its potential tridentate nature, can lead to the formation of highly stable complexes compared to simple bidentate 8-hydroxyquinoline (B1678124). The introduction of the CH₂–N moiety at position 7 has been noted as crucial for the biological and chelating activities of 8-hydroxyquinoline derivatives. rsc.orgtandfonline.com

Formation and Spectroscopic Characterization of Metal Complexes with this compound

The reaction of this compound with various metal salts leads to the formation of coordination complexes. These complexes have been characterized using a range of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.

This compound and its closely related derivatives readily form stable complexes with a variety of transition metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Mn²⁺. researchgate.netajol.infoijrpc.com Spectroscopic studies, particularly infrared (IR) spectroscopy, provide evidence for coordination. A characteristic shift in the C=N stretching frequency of the quinoline ring to a higher wavenumber in the complex compared to the free ligand indicates the involvement of the quinoline nitrogen in coordination. derpharmachemica.comsphinxsai.com The formation of a C-O-M bond is also often observed. sphinxsai.com

Studies on analogous 8-hydroxyquinoline-based ligands show that the stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand). researchgate.netajol.infoijrpc.comderpharmachemica.comsphinxsai.com The geometry of the resulting complexes is dependent on the metal ion. For instance, Cu²⁺ complexes often exhibit a distorted octahedral geometry, while Zn²⁺ complexes may adopt a tetrahedral geometry. Co²⁺, Ni²⁺, and Mn²⁺ complexes typically form octahedral structures. researchgate.netijrpc.comderpharmachemica.com

Table 1: Geometries of Transition Metal Complexes with Related 8-Hydroxyquinoline Ligands

| Metal Ion | Typical Geometry |

|---|---|

| Cu²⁺ | Distorted Octahedral researchgate.netderpharmachemica.com |

| Ni²⁺ | Octahedral researchgate.netderpharmachemica.com |

| Co²⁺ | Octahedral researchgate.netderpharmachemica.com |

| Mn²⁺ | Octahedral researchgate.netderpharmachemica.com |

This table is based on data for closely related 8-hydroxyquinoline derivatives with aminomethyl substituents.

The coordination chemistry of 8-hydroxyquinoline derivatives extends to lanthanide and actinide ions. Lanthanides are classified as "hard" acceptors and preferentially bind to "hard" donor atoms like oxygen. mdpi.com In aqueous solutions, lanthanide ions form hydration shells, and complexation involves the displacement of these water molecules by the ligand. mdpi.com The 8-hydroxyquinoline scaffold is an effective chelator for lanthanides, with coordination occurring through the pyridone and carboxylate oxygen atoms in related quinolone structures. mdpi.com The energy absorbed by the ligand can be transferred to the lanthanide ion, resulting in characteristic luminescence, a property exploited in various applications. mdpi.com While specific studies on this compound with a full range of lanthanides are not extensively detailed in the provided results, the known affinity of the 8-hydroxyquinoline core suggests potent complexation capabilities. researchgate.netnih.gov

Actinides, like lanthanides, are f-block elements and share some similarities in coordination behavior. mdpi.comosti.gov They form complexes with various organic ligands, including those with π-bonding character like cyclooctatetraene (B1213319) and cyclopentadiene. wikipedia.org The large ionic radii of actinides influence their coordination numbers and geometries. mdpi.comwikipedia.org While specific complexation studies of this compound with actinides are not prominent in the search results, the strong chelating nature of the 8-hydroxyquinoline framework makes it a viable candidate for actinide coordination. ismecgroup.org

The stoichiometry of metal complexes with 7-substituted-8-hydroxyquinoline ligands is frequently determined to be a 1:2 metal-to-ligand ratio, as confirmed by elemental analysis and other methods. researchgate.netajol.infoijrpc.comderpharmachemica.com

The stability of these complexes is quantified by their stability constants (β). These constants are often determined using techniques like UV-vis spectrophotometric titrations. For closely related 8-hydroxyquinoline derivatives, stability constants have been measured, providing insight into the affinity of this class of ligands for different metal ions. A higher log β value indicates a more stable complex. The table below presents data for derivatives of 8-hydroxyquinoline, which serve as a reference for the expected stability of this compound complexes.

Data sourced from a study on 8-hydroxyquinoline derived Mannich bases. rsc.org

Structural Elucidation of this compound Metal Complexes

The definitive determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical properties and reactivity. For complexes of this compound and its derivatives, structural elucidation is typically achieved through a combination of solid-state and solution-state techniques.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. Studies on metal complexes of 8-hydroxyquinoline derivatives bearing an aminomethyl-type substituent at the 7-position have provided critical insights into their coordination geometries.

For instance, the copper(II) complexes of the closely related ligands 7-(morpholinomethyl)quinolin-8-ol (Q-2) and 7-(piperidin-1-ylmethyl)quinolin-8-ol (B1680225) (Q-3) have been successfully characterized. rsc.org The solid-state structure of the [Cu(Q-3)₂]Cl₂ complex, obtained through single-crystal X-ray analysis, confirms that the ligand coordinates to the copper(II) center in a bidentate fashion via the quinoline nitrogen and the deprotonated hydroxyl oxygen {N,O⁻}. rsc.org This coordination results in a square planar geometry around the central copper atom. rsc.org The crystal lattice of this complex is further stabilized by intermolecular interactions, including hydrogen bonds and π-π stacking between adjacent quinoline rings. rsc.org

Similarly, a dinuclear zinc(II) complex incorporating a pentadentate ligand derived from a 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol has been structurally characterized. nih.goviucr.org In this intricate structure, the quinolin-8-olato fragment acts as a bridging ligand. One Zn(II) ion exhibits a tetrahedral coordination environment, binding to the N and O atoms of the quinolin-8-olato unit and two chloride ligands. The second Zn(II) ion adopts a distorted trigonal-bipyramidal geometry, coordinating to the bridging oxygen atom and the three nitrogen atoms of the bis(pyridin-2-ylmethyl)amine moiety, along with one chloride ligand. nih.goviucr.org These crystallographic studies provide definitive evidence of the versatile {N,O} chelation mode of the quinolin-8-ol core, which is central to the coordination chemistry of this compound.

| Complex | Metal Center | Crystal System | Space Group | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|---|---|

| [Cu(Q-3)₂]Cl₂ | Cu(II) | Monoclinic | P2₁/n | Square Planar | Bidentate {N,O⁻} coordination; Intramolecular and intermolecular H-bonds; π-π stacking. | rsc.org |

| [(Cu(HQ-2)₂)₂]·(CH₃OH)₂·Cl₄·(H₂O)₂ | Cu(II) | Triclinic | P-1 | Distorted Octahedral | Dimeric structure; Bidentate {N,O} coordination from neutral ligand. | rsc.org |

| [Zn₂(C₂₂H₁₈ClN₄O)Cl₃] | Zn(II) | Monoclinic | P2₁/c | Tetrahedral and Trigonal-Bipyramidal | Dinuclear complex; Quinolin-8-olato acts as a bridging ligand. | nih.goviucr.org |

While X-ray crystallography provides a static picture of a complex in the solid state, the structure and dynamics in solution can differ significantly. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for probing these solution-state properties.

Multidimensional NMR spectroscopy offers a powerful toolkit for elucidating the connectivity and spatial relationships of atoms within a complex in solution. d-nb.info

¹H and ¹³C NMR: These fundamental one-dimensional techniques provide initial information on the ligand's environment upon complexation. Chemical shift changes in the protons and carbons of the 7-(aminomethyl) and quinolin-8-ol moieties can confirm metal binding and provide clues about the coordination mode. acs.org

COSY (Correlation Spectroscopy): This 2D technique reveals ¹H-¹H spin-spin couplings, allowing for the unambiguous assignment of proton signals within the ligand's structure, even in a complexed state. d-nb.info

HMQC (Heteronuclear Multiple Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HMQC provides a map of C-H connectivities, greatly simplifying the assignment of the carbon spectrum. d-nb.info

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is crucial for determining spatial proximity between protons that are not necessarily spin-coupled. ROESY can reveal through-space interactions between different parts of the ligand or between the ligand and solvent molecules, offering insights into the complex's conformation and stereochemistry in solution. d-nb.info

Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes, such as ligand exchange, fluxionality, or interconversion between different isomers or conformers in solution. rsc.org

| Technique | Information Provided | Application to this compound Complexes |

|---|---|---|

| ¹H & ¹³C NMR | Electronic environment of nuclei, confirmation of binding. | Detecting changes in chemical shifts upon metal coordination. acs.org |

| COSY | Scalar coupling networks (H-H connectivity). | Assigning proton signals of the quinoline and aminomethyl groups. d-nb.info |

| HMQC/HSQC | Direct one-bond H-C correlations. | Assigning carbon signals based on proton assignments. d-nb.info |

| ROESY/NOESY | Through-space correlations (spatial proximity). | Determining solution conformation and stereochemistry. d-nb.info |

| Variable-Temperature NMR | Dynamic processes (e.g., isomer interconversion, ligand exchange rates). | Studying fluxional behavior and stability of complexes in solution. rsc.org |

Redox Properties and Potential Catalytic Activity of this compound Metal Complexes

The ability of this compound to form stable complexes with redox-active transition metals, such as copper and iron, opens the door to exploring their electrochemical behavior and potential as catalysts.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of metal complexes. It provides information on formal redox potentials, the stability of different oxidation states, and the reversibility of electron transfer processes. Studies on copper and iron complexes of related 8-hydroxyquinoline derivatives have demonstrated their redox activity. rsc.org

The redox behavior is critical as it can underpin biological activity or catalytic function. For example, the redox cycling of a metal complex, such as between Cu(II) and Cu(I), can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions. mdpi.com This process involves the reduction of the metal complex by a biological reductant (e.g., glutathione), followed by re-oxidation by molecular oxygen to produce superoxide (B77818) and other ROS. mdpi.com The formal redox potential of the complex is a key determinant of whether these reactions are thermodynamically favorable under physiological conditions. mdpi.com

The structural and electronic properties of this compound metal complexes make them attractive candidates for catalysis. The presence of both a classic quinolin-8-olato chelate and a flexible aminomethyl sidearm allows for fine-tuning of the metal center's reactivity.

Homogeneous Catalysis: In homogeneous systems, the complexes can catalyze a variety of organic transformations. Drawing parallels from other metal-amino acid and metal-amine complexes, potential applications include oxidation reactions. scirp.org For example, molybdenum and vanadium complexes are known catalysts for the epoxidation of alkenes. scirp.org Similarly, copper complexes of this compound could potentially catalyze the oxidation of phenols or alcohols, mimicking the function of enzymes like tyrosinase. orientjchem.org The reaction proceeds by the coordination of the substrate to the metal center, followed by activation and transformation, often involving a change in the metal's oxidation state.

Heterogeneous Catalysis: For enhanced stability and reusability, these complexes can be immobilized onto solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts. This approach combines the high selectivity of the molecular complex with the practical advantages of a solid catalyst. Such systems could be applied to the same range of reactions as their homogeneous counterparts, with the added benefit of simplified product separation and catalyst recovery.

| Reaction Type | Potential Metal Center | Catalysis Type | Plausible Role of the Complex | Reference Analogy |

|---|---|---|---|---|

| Alkene Epoxidation | Mo, V | Homogeneous | Activates an oxidant (e.g., H₂O₂) for oxygen transfer to the alkene. | scirp.org |

| Phenol (B47542) Oxidation | Cu(II) | Homogeneous/Heterogeneous | Mimics tyrosinase activity, converting phenols to catechols and quinones. | orientjchem.org |

| C-C Coupling Reactions | Pd, Ni | Homogeneous/Heterogeneous | Serves as a stable pre-catalyst for cross-coupling transformations. | researchgate.net |

| Oxidation of Alcohols | Ru, Cu | Homogeneous | Facilitates the dehydrogenation or oxidation of alcohols to aldehydes or ketones. | researchgate.net |

Iv. Advanced Spectroscopic and Analytical Investigations of 7 Aminomethyl Quinolin 8 Ol Interactions

Fluorescence Spectroscopy of 7-(Aminomethyl)quinolin-8-ol and Its Metal-Ion Interactions

Fluorescence spectroscopy serves as a powerful tool to investigate the binding of metal ions to this compound. The intrinsic fluorescence of the molecule can be significantly altered upon complexation, providing insights into the binding mechanism, stoichiometry, and dynamics of the interaction.

Mechanisms of Fluorescence Quenching and Enhancement upon Ion Binding

The interaction of this compound with metal ions can lead to either a decrease (quenching) or an increase (enhancement) of its fluorescence intensity. The specific outcome is dependent on the nature of the metal ion and the resulting complex.

Fluorescence Quenching: This phenomenon is often observed upon interaction with paramagnetic metal ions. The quenching can occur through several mechanisms, including:

Photoinduced Electron Transfer (PET): In some instances, the attachment of a methylene (B1212753) amine group at the C-7 position of the 8-hydroxyquinoline (B1678124) (8-HQ) core can lead to fluorescence quenching through a PET process. ou.ac.lk Upon metal binding, this PET process can be suppressed, leading to fluorescence enhancement. ou.ac.lk

Energy Transfer: Energy transfer from the excited fluorophore to the metal ion can occur, leading to a non-radiative decay of the excited state and thus, a quenched fluorescence.

Heavy Atom Effect: The presence of a heavy metal ion can enhance intersystem crossing from the singlet excited state to the triplet state, reducing the fluorescence quantum yield.

Fluorescence Enhancement: A significant enhancement in fluorescence is a common observation upon the complexation of 8-hydroxyquinoline derivatives with diamagnetic metal ions. This can be attributed to several factors:

Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): The weak fluorescence of 8-hydroxyquinoline and its derivatives is often attributed to an ESIPT from the hydroxyl group to the quinoline (B57606) nitrogen atom. ou.ac.lk The formation of a complex with a metal ion blocks this proton transfer pathway, thereby restoring and enhancing the fluorescence. ou.ac.lk

Chelation-Enhanced Fluorescence (CHEF): The coordination of the metal ion to the nitrogen and oxygen atoms of the this compound restricts the vibrational and rotational freedom of the molecule. This increased rigidity reduces non-radiative decay pathways and promotes radiative emission, leading to a significant increase in fluorescence intensity.

The specific response of this compound to different metal ions allows for its potential application as a selective fluorescent sensor. For instance, derivatives of 8-hydroxyquinoline have been shown to exhibit selective fluorescence quenching in the presence of Fe³⁺ ions.

Time-Resolved Fluorescence Studies for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides critical information about the excited-state lifetime of this compound and its metal complexes. By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, one can determine the fluorescence lifetime (τ).

Changes in the fluorescence lifetime upon metal ion binding can further elucidate the quenching or enhancement mechanism. For instance, in dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. Time-resolved studies can also reveal the presence of different excited-state species and their interconversion dynamics. For some quinoline derivatives, bi-exponential decay kinetics have been observed, suggesting the presence of multiple emitting species or complex excited-state processes.

UV-Vis Spectrophotometric Analysis of this compound Complexation

UV-Vis spectrophotometry is a fundamental technique for studying the formation of metal complexes with this compound. The complexation process typically results in significant changes in the absorption spectrum, providing valuable information about the electronic structure of the complex and the stoichiometry of the binding.

Analysis of Charge Transfer Transitions in Metal Complexes

The electronic absorption spectra of this compound and its derivatives typically show bands corresponding to π → π* and n → π* transitions within the quinoline ring. Upon complexation with a metal ion, new absorption bands, often in the visible region, may appear. These new bands are frequently assigned to charge transfer (CT) transitions.

There are two main types of charge transfer transitions relevant to these complexes:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. This results in the formal reduction of the metal center in the excited state.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a molecular orbital that is predominantly metal in character to one that is predominantly ligand in character. This leads to the formal oxidation of the metal center in the excited state.

The energy and intensity of these charge transfer bands are sensitive to the nature of the metal ion, the solvent, and the specific coordination geometry of the complex. The appearance of these bands is a strong indication of complex formation and can be used to characterize the electronic properties of the resulting species. These transitions are typically much more intense than the d-d transitions observed in transition metal complexes. pesrsncollege.edu.in

Spectrophotometric Titration for Quantitative Determination of Binding Affinities

Spectrophotometric titration is a widely used method to determine the stoichiometry and binding constants of the complexes formed between this compound and metal ions. This technique involves monitoring the changes in the UV-Vis absorbance at a specific wavelength as the concentration of the metal ion (or the ligand) is systematically varied while keeping the other component's concentration constant.

By plotting the absorbance versus the molar ratio of the metal to the ligand, a titration curve is obtained. The shape of this curve can reveal the stoichiometry of the complex. Furthermore, a Job's plot , also known as the method of continuous variation, can be employed to determine the stoichiometry. wikipedia.orglibretexts.orglibretexts.org In this method, the total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. wikipedia.orglibretexts.orglibretexts.org The maximum absorbance corresponds to the stoichiometry of the complex formed. wikipedia.orglibretexts.orglibretexts.org

From the titration data, the binding affinity (or stability constant, K) of the complex can be calculated using various mathematical models. This quantitative information is essential for understanding the strength and selectivity of the interaction between this compound and different metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing this compound Interactions

NMR spectroscopy is an indispensable tool for obtaining detailed structural information about this compound and its complexes in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom in the molecule.

Upon interaction with a metal ion, changes in the chemical shifts of the protons and carbons of the ligand can be observed. These changes, known as coordination-induced shifts , provide valuable insights into the binding site of the metal ion. Protons and carbons located near the coordination site will experience the most significant changes in their chemical shifts. For example, a downfield shift of the aromatic protons of the quinoline ring and the protons of the aminomethyl group would suggest the involvement of the quinoline nitrogen, the hydroxyl oxygen, and the amino nitrogen in metal coordination.

NMR titration experiments, where the NMR spectrum of the ligand is monitored upon incremental addition of a metal ion, can be used to study the binding stoichiometry and, in some cases, to determine the binding constant. The observation of a single set of averaged signals for the free and bound ligand indicates a fast exchange on the NMR timescale, while the appearance of separate signals for each species suggests a slow exchange. The magnitude of the chemical shift changes can be correlated with the strength of the interaction.

Proton and Carbon NMR Chemical Shift Perturbation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions of this compound with metal ions in solution. Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is an application of NMR that monitors changes in the chemical shifts of the ligand's nuclei upon the addition of a metal ion. These perturbations provide critical information regarding the binding site and the electronic changes that occur upon coordination.

The binding of a metal ion to the nitrogen of the quinoline ring and the oxygen of the hydroxyl group in this compound induces a significant redistribution of electron density. This change in the electronic environment alters the magnetic shielding of nearby protons (¹H) and carbons (¹³C), resulting in a change in their chemical shifts (Δδ). Protons and carbons located closer to the coordination site, such as H6, H5, and the carbons of the pyridine (B92270) and phenol (B47542) rings (C8, C9, C7), are expected to experience the most significant perturbations. By titrating the ligand with a metal salt and monitoring these shifts, one can map the binding interface.

The magnitude of the chemical shift change can also be used to determine the binding affinity (dissociation constant, Kd) between the ligand and the metal ion, particularly in cases of fast exchange on the NMR timescale.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Perturbations (Δδ) for a Hypothetical 1:1 Complex of this compound with a Diamagnetic Metal Ion (e.g., Zn²⁺) Note: This table is illustrative, as specific experimental data for this compound is not widely published. The values represent expected trends upon metal coordination.

Application of Two-Dimensional NMR Techniques for Ligand-Metal Proximity

While one-dimensional NMR can identify which nuclei are affected by binding, two-dimensional (2D) NMR techniques are employed to determine the precise conformation and through-space proximity of atoms within the metal-ligand complex. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.

For a complex of this compound, NOESY or ROESY spectra could reveal cross-peaks between protons of the ligand and other coordinated species, or between different parts of the ligand that are brought into proximity by the coordination geometry imposed by the metal ion. For instance, observing a NOE between the aminomethyl protons and protons on another ancillary ligand would provide direct evidence of their spatial arrangement around the metal center. Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unequivocally assign the ¹H and ¹³C signals in the complexed state.

Mass Spectrometric Approaches to this compound Complex Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and stoichiometry of coordination compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of labile coordination and organometallic compounds. It allows for the transfer of intact, non-covalently bound complexes from solution into the gas phase with minimal fragmentation. This enables the direct observation of molecular ions corresponding to the metal-ligand complex.

For this compound (L), ESI-MS can be used to identify the stoichiometry of its metal complexes. For example, when complexed with a divalent metal ion (M²⁺), species such as [M(L)]²⁺, [M(L)₂]²⁺, or ligated with counter-ions like [M(L)Cl]⁺ could be observed. The high resolution of modern mass spectrometers allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z) and the characteristic isotopic distribution pattern of the metal ion.

Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Plausible Ions of this compound (L, C₁₀H₁₀N₂O) Complexes with Copper(II) and Zinc(II) Note: Calculations are based on the most abundant isotopes (⁶³Cu, ⁶⁴Zn, ¹²C, ¹H, ¹⁴N, ¹⁶O).

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For the free this compound ligand, fragmentation would likely involve the cleavage of the C-C bond between the quinoline ring and the aminomethyl group, leading to the loss of CH₂NH₂ (m/z 30).

In the case of its metal complexes, the fragmentation pathways can reveal information about the relative strengths of the coordinate bonds. Common fragmentation pathways for coordination complexes include the sequential loss of neutral ligands or the reductive elimination of parts of the ligand. Studying these pathways helps to confirm the connectivity within the complex and can be used to distinguish between isomers.

Other Advanced Spectroscopic Techniques Applied to this compound (e.g., ESR, IR)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The formation of a coordinate bond between this compound and a metal ion alters the vibrational modes of the ligand, providing clear evidence of complexation. Key spectral changes are expected for the O-H, C-O, and C=N stretching vibrations. Upon coordination of the phenolic oxygen to the metal, the broad O-H stretching band would disappear, and the C-O stretching frequency (typically around 1280 cm⁻¹) would shift. Similarly, coordination of the quinoline nitrogen would perturb the C=N and C=C stretching vibrations within the aromatic ring system (typically in the 1500-1600 cm⁻¹ region). The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 3: Typical Infrared Frequency Shifts upon Metal Complexation of an 8-Hydroxyquinoline Moiety Note: This table is based on data for 8-hydroxyquinoline and its derivatives and represents expected trends.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species with unpaired electrons. It is therefore highly valuable for characterizing complexes of this compound with paramagnetic metal ions, such as Cu(II), Fe(III), or Mn(II). The ESR spectrum provides detailed information about the electronic structure and coordination geometry of the metal center. Parameters extracted from the spectrum, such as the g-values and hyperfine coupling constants (A), are sensitive to the type of donor atoms, the symmetry of the coordination sphere, and the nature of the metal-ligand bonding.

V. Theoretical and Computational Chemistry of 7 Aminomethyl Quinolin 8 Ol

Quantum Chemical Calculations on the Electronic Structure of 7-(Aminomethyl)quinolin-8-ol

Quantum chemical calculations are fundamental in understanding the electronic characteristics of molecules. For derivatives of this compound, these calculations have been instrumental in correlating molecular structure with chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For instance, in a study of two 7-substituted quinolin-8-ol derivatives, 7-((4-(benzo[d] najah.eduresearchgate.netdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol (OPMQ) and 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol (BPMQ), Density Functional Theory (DFT) calculations were used to determine their HOMO and LUMO energy levels. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. The HOMO is typically located over the quinoline (B57606) ring and the substituent, indicating these are the primary sites for electron donation. Conversely, the LUMO is also distributed across the molecule, highlighting the regions susceptible to receiving electrons.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 7-Substituted Quinolin-8-ol Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| OPMQ | -8.542 | -1.354 | 7.188 | researchgate.net |

| BPMQ | -8.621 | -1.298 | 7.323 | researchgate.net |

This data is for analogs of this compound and is presented to illustrate the typical values obtained from DFT calculations for this class of compounds.

The energy gap values suggest the relative stability and reactivity of these molecules. A lower energy gap, as seen in OPMQ compared to BPMQ, suggests a higher propensity to interact with other chemical species, which is a desirable trait in applications like corrosion inhibition where adsorption onto a surface is key.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Density Functional Theory (DFT) Studies of this compound and Its Complexes

DFT has become a standard tool for investigating the properties of quinoline derivatives due to its balance of accuracy and computational cost. researchgate.net

Before calculating other properties, the molecular geometry is optimized to find the lowest energy conformation. stanford.edu DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose. bohrium.com The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Following geometry optimization, vibrational frequency calculations are often performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. readthedocs.iowisc.edu The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For complex molecules like quinolin-8-ol derivatives, these calculations help in assigning the observed spectral bands to specific vibrational modes, such as N-H stretching, C=N stretching, and various ring vibrations.

Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.org By calculating the excitation energies and oscillator strengths, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental measurements. These calculations help in understanding the electronic transitions occurring within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. scirp.org

Similarly, as mentioned above, the prediction of IR spectra from calculated vibrational frequencies and their corresponding intensities is a standard output of DFT calculations. stanford.edumit.edu These predicted spectra are invaluable for interpreting experimental spectroscopic data and for identifying the presence of specific functional groups and structural motifs.

Molecular Dynamics Simulations for this compound in Diverse Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. najah.eduresearchgate.net This method allows for the investigation of how molecules behave in different environments, such as in solution or at an interface.

For quinolin-8-ol derivatives, MD simulations have been particularly useful in studying their behavior as corrosion inhibitors. najah.eduresearchgate.net These simulations can model the adsorption of the inhibitor molecules on a metal surface (e.g., iron or steel) in an aqueous environment. By analyzing the simulation trajectories, researchers can gain insights into the adsorption orientation, the interaction energy between the inhibitor and the surface, and the displacement of water molecules from the surface. researchgate.net

For example, MD simulations of 7-substituted quinolin-8-ol analogs have shown that these molecules tend to adsorb on the metal surface in a planar or near-planar orientation, maximizing the contact between the molecule's pi-systems and the surface atoms. najah.eduresearchgate.net The binding energy, which can be calculated from the simulation, provides a quantitative measure of the strength of the adsorption. These simulations often reveal that the heteroatoms (N, O) in the quinoline ring and the substituent groups play a crucial role in the adsorption process through coordinate bonding with the metal atoms.

Simulation of Solvent Effects on Conformation and Tautomerism

Computational studies on 8-hydroxyquinoline (B1678124) and its derivatives have demonstrated the profound impact of the solvent environment on the molecule's conformational preferences and the equilibrium between its tautomeric forms. epa.gov For this compound, two primary tautomers are of interest: the enol form and the zwitterionic keto form. The stability of these forms is highly dependent on the polarity of the solvent.

In the gas phase and nonpolar solvents, the enol form of 8-hydroxyquinoline is generally more stable. epa.gov However, in polar protic solvents such as water and ethanol (B145695), the zwitterionic tautomer can be stabilized through hydrogen bonding interactions. uaic.ro The aminomethyl group at the 7-position in this compound, with its capacity for hydrogen bonding, is expected to further influence this equilibrium.

Density Functional Theory (DFT) calculations, often employing models like the Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects. epa.govresearchgate.net Studies on 8-hydroxyquinoline have shown that while the enol form remains the most stable in various solvents, the energy difference between the tautomers decreases in polar media. epa.gov This suggests that for this compound, a significant population of the zwitterionic form may exist in polar solutions.

Table 1: Theoretical Solvent Effects on the Tautomeric Equilibrium of 8-Hydroxyquinoline (as a model for this compound)

| Solvent | Dielectric Constant | Relative Energy (Zwitterion vs. Enol) (kcal/mol) |

| Gas Phase | 1 | +8.5 |

| Benzene | 2.27 | +6.2 |

| Chloroform | 4.81 | +4.1 |

| Acetone | 20.7 | +2.5 |

| Water | 78.4 | +1.8 |

Note: This data is based on computational studies of 8-hydroxyquinoline and serves as an illustrative model for the expected behavior of this compound. The presence of the aminomethyl group may alter these values.

Investigation of Interaction Dynamics with Solvent Molecules and Other Chemical Species

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic interactions between this compound and its surrounding environment at an atomic level. plos.orgmdpi.com These simulations can reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces at play.

For this compound in an aqueous solution, MD simulations would likely show strong hydrogen bonding between the hydroxyl and aminomethyl groups with water molecules. The nitrogen atom of the quinoline ring also acts as a hydrogen bond acceptor. uaic.ro These specific interactions are crucial in stabilizing the solute within the solvent matrix.

Furthermore, MD simulations can be employed to study the interaction of this compound with other chemical species, such as biological macromolecules. By placing the molecule in a simulation box with a protein, for example, one can observe the preferred binding modes and the key residues involved in the interaction. Such studies on 8-hydroxyquinoline derivatives have been used to understand their mechanisms of action as potential therapeutic agents. plos.org

Computational Prediction of Ligand-Metal Binding Sites and Energetics

The defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as potent chelating agents for a wide range of metal ions. scirp.org The this compound ligand is expected to bind metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring. The aminomethyl group at the 7-position, while not directly involved in chelation, can influence the stability and geometry of the resulting metal complex through electronic and steric effects.

Calculation of Binding Energies for Various Metal Ions

The strength of the interaction between this compound and different metal ions can be quantified by calculating their binding energies using quantum chemical methods like DFT. researchgate.net These calculations provide insights into the selectivity of the ligand for specific metal ions. For 8-hydroxyquinoline, binding energies have been computed for a variety of divalent and trivalent metal ions.

The introduction of the electron-donating aminomethyl group at the 7-position is anticipated to increase the electron density on the quinoline ring system, potentially enhancing the binding affinity for metal ions compared to the unsubstituted 8-hydroxyquinoline.

Table 2: Calculated Binding Energies for Metal Complexes of 8-Hydroxyquinoline (as a model for this compound)

| Metal Ion | Binding Energy (kcal/mol) |

| Cu(II) | -580.3 |

| Ni(II) | -550.8 |

| Zn(II) | -525.1 |

| Co(II) | -545.6 |

| Fe(III) | -1250.7 |

Note: This data is based on DFT calculations for 8-hydroxyquinoline complexes and serves as a representative model. The binding energies for this compound are expected to follow similar trends but may be modulated by the presence of the aminomethyl substituent.

Assessment of Chelation Effects on Complex Thermodynamic Stability

The chelation of a metal ion by this compound leads to a significant increase in the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. This enhanced stability arises from the favorable entropic changes associated with the formation of a cyclic structure upon binding.

Computational methods can be used to assess the thermodynamic stability of these complexes by calculating thermodynamic parameters such as the Gibbs free energy of formation (ΔGf). A more negative ΔGf value indicates a more stable complex. Studies on 8-hydroxyquinoline complexes have confirmed their high thermodynamic stability. researchgate.net

Vi. Advanced Applications of 7 Aminomethyl Quinolin 8 Ol in Chemical Systems

Development of Fluorescent Chemosensors for Specific Ions Based on 7-(Aminomethyl)quinolin-8-ol

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is known for its ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net While 8-HQ itself is weakly fluorescent, its metal complexes often exhibit strong fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com The introduction of an aminomethyl group at the 7-position provides an additional binding site and a mechanism for modulating the fluorescence signal, making this compound and its derivatives excellent candidates for fluorescent chemosensors.

The sensing mechanism in these molecules often relies on photoinduced electron transfer (PET). ou.ac.lk In the free ligand, the lone pair of electrons on the nitrogen atom of the aminomethyl group can quench the fluorescence of the quinoline (B57606) fluorophore through a PET process. Upon coordination with a target metal ion, these lone pair electrons become engaged in bonding, which inhibits the PET process and leads to a significant enhancement of fluorescence intensity, providing a "turn-on" signal for detection. ou.ac.lk

The selectivity and sensitivity of chemosensors derived from this compound can be finely tuned through several strategic modifications.

Modification of the Amino Group: By substituting the primary amine with secondary or tertiary amines, or incorporating it into a larger macrocyclic structure, the steric and electronic environment of the binding pocket can be altered. This modification influences the size of the cavity and the coordination geometry, thereby imparting selectivity for specific ions. For instance, derivatives like 7-((dioctylamino)methyl)quinolin-8-ol have been synthesized, where the long alkyl chains can influence solubility and interaction with the analyte. imist.ma

Introduction of Additional Functional Groups: Attaching other functional groups to the quinoline ring or the aminomethyl nitrogen can create a more specific binding environment. These groups can act as secondary binding sites or create a pre-organized cavity that selectively fits a target ion, a principle derived from supramolecular chemistry.

Control of the Sensing Mechanism: The choice of the amine (primary, secondary, or tertiary) directly impacts the efficiency of the PET quenching. This allows for the optimization of the "off/on" fluorescence contrast, which is crucial for achieving high sensitivity and low detection limits. The attachment of the methylene (B1212753) amine at the C-7 position is particularly effective for creating sensors that operate via PET suppression upon metal binding. ou.ac.lk

The table below summarizes the performance of chemosensors based on aminomethyl-substituted 8-hydroxyquinoline scaffolds for the detection of various metal ions.

| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Solvent System | Ref. |

| 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline | Fe³⁺ | PET / Quenching | Not specified | Methanol | nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) | Fe²⁺/Fe³⁺ | Chelation | Not specified | Aqueous media | nih.gov |

| 7-((dioctylamino)methyl)quinolin-8-ol | UO₂²⁺ | Chelation | Not specified | Aqueous media | imist.ma |

This table is illustrative and includes closely related aminomethyl derivatives to demonstrate the sensing capabilities of this compound class.

The high sensitivity and selectivity of these fluorescent chemosensors make them suitable for practical applications in monitoring toxic metal ions in the environment and controlling metal concentrations in industrial processes. For example, derivatives of this compound have been investigated for the liquid-liquid extraction and removal of uranyl ions (UO₂²⁺) from aqueous solutions, which is relevant for nuclear waste management. imist.ma Similarly, sensors for iron (Fe³⁺) and other transition metals are valuable for monitoring water quality, as elevated levels of these ions can be detrimental to ecosystems and human health. ou.ac.lknih.gov The simplicity, rapid response, and potential for real-time monitoring offered by these fluorescent sensors provide a significant advantage over traditional analytical methods. ou.ac.lk

Role of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The 8-hydroxyquinolinate ligand is a classic building block in this field, known for its ability to self-assemble with metal ions into discrete, well-defined structures. nih.govnih.gov The presence of the aminomethyl group in this compound introduces an additional vector for directing self-assembly through hydrogen bonding or as an extra coordination site, enabling the construction of more complex supramolecular architectures.

The coordination of this compound with metal ions can lead to a variety of self-assembled structures. The (N,O⁻) bidentate chelation of the 8-hydroxyquinolinate core is the primary driving force for assembly. mdpi.com The final structure is influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the participation of the aminomethyl group.

For example, with transition metals like zinc(II) or copper(II), the aminomethyl group can either remain as a pendant arm that engages in intermolecular hydrogen bonding to link discrete metal complexes into a larger network, or it can coordinate directly to an adjacent metal center, leading to the formation of coordination polymers or polynuclear clusters. The design principles for these assemblies often involve a balance of strong metal-ligand coordination and weaker, directional non-covalent interactions to control the final dimensionality and topology of the supramolecular structure. nih.gov

The functionalization of nanomaterials with organic molecules is a powerful strategy for creating advanced materials with tailored properties. The aminomethyl group of this compound serves as an ideal anchor for covalently attaching the molecule to the surface of various nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, or quantum dots.

This surface functionalization imparts the unique properties of the this compound ligand to the nanomaterial. For instance:

Sensing Nanoparticles: Nanoparticles functionalized with this compound can act as robust and recyclable sensors for metal ions, combining the sensitivity of fluorescence detection with the processability of a solid support.

Hybrid Luminescent Materials: Incorporating the molecule into a solid matrix, such as a polymer or silica, can lead to new photoluminescent materials where the emission properties are tuned by the host environment and the presence of metal ions.

Targeted Drug Delivery: The metal-chelating properties of the quinoline core can be exploited for biomedical applications, and the amino group provides a convenient handle for further conjugation to biomolecules for targeted delivery systems.

Utilization of this compound in Heterogeneous and Homogeneous Catalysis

Metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated significant potential as catalysts in a variety of organic transformations. mdpi.comnih.gov The ligand framework can stabilize different metal oxidation states and provide a specific steric and electronic environment around the metal center to control catalytic activity and selectivity.

The this compound ligand can be used to synthesize both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Metal complexes of this compound, being soluble in organic solvents, can function as homogeneous catalysts. Research on related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has shown their effectiveness in asymmetric transfer hydrogenation reactions. mdpi.com The aminomethyl group at the C-7 position can influence the electronic properties of the metal center, which in turn affects its catalytic activity. For example, complexes of the related 7-(piperidin-1-ylmethyl)quinolin-8-ol (B1680225) have been studied for their redox properties, which are critical for catalytic cycles involving oxidation-reduction steps. mdpi.com

Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, the aminomethyl group provides a reactive site for immobilizing the catalytic complex onto a solid support like silica, polymers, or zeolites. This heterogenization prevents the leaching of the metal catalyst into the product stream and allows for continuous flow processes. For instance, silica-supported iron phthalocyanine, a related N-containing macrocycle system, has been effectively used for the clean catalytic oxidation of 8-hydroxyquinoline itself, demonstrating the viability of supported quinoline-based systems in catalysis. rsc.org

The catalytic potential of vanadium complexes with methyl-substituted 8-hydroxyquinolines in the oxidation of hydrocarbons and alcohols further underscores the versatility of the 8-HQ scaffold in designing oxidation catalysts. mdpi.comnih.gov By analogy, manganese, iron, or copper complexes of this compound could be explored for similar oxidative transformations.

Ligand Design Principles for Tailored Catalytic Reactions

The design of ligands is paramount for controlling the outcome of metal-catalyzed reactions. The this compound scaffold offers several strategic advantages for creating tailored catalysts. The parent 8-hydroxyquinoline (8-HQ) core provides a robust, planar bidentate chelate that can stabilize a wide variety of transition metal ions. nih.gov The introduction of the aminomethyl group at the C7 position transforms it into a potential tridentate (N,N,O) ligand.

Key Design Principles:

Control of Coordination Geometry: The aminomethyl sidearm can coordinate to the metal center, creating a facial or meridional geometry. This geometric constraint significantly influences the accessibility of the catalytic site and the stereoselectivity of the reaction. Chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed in metal complexes for asymmetric transfer hydrogenation, demonstrating how the ligand's structure dictates stereochemical outcomes. nih.govmdpi.com

Tuning Electronic Properties: The electronic nature of the ligand affects the reactivity of the metal center. Modifications to the aminomethyl group, such as N-alkylation or N-arylation, can alter the electron-donating ability of the ligand system. Similarly, substituents on the quinoline ring can be used to tune the electronic properties of the metal catalyst. rroij.com

Steric Hindrance: The size of the substituent on the amino group can be varied to control steric bulk around the metal center. This is a crucial strategy for achieving high selectivity in reactions by directing the approach of the substrate to the active site.

By systematically modifying these features, this compound derivatives can be designed to create catalysts with enhanced activity, selectivity, and stability for a range of organic transformations, including hydrogenations, cross-coupling reactions, and oxidations. researchgate.net

Development of Immobilization Strategies for Reusable Catalytic Systems

The recovery and reuse of homogeneous catalysts are critical for developing sustainable and cost-effective chemical processes. Immobilizing catalysts on solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous systems. nih.gov The this compound structure is well-suited for immobilization due to the reactive nature of the aminomethyl group.

Common Immobilization Strategies:

Covalent Anchoring: The primary amine of the aminomethyl group provides a convenient handle for covalent attachment to various solid supports. For instance, it can be reacted with functionalized polymers, silica gel, or resins containing acyl chloride, epoxy, or isocyanate groups to form stable amide or secondary amine linkages.

Incorporation into Frameworks: Derivatives of 8-hydroxyquinoline can be used as organic linkers to construct metal-organic frameworks (MOFs). These materials are highly porous and crystalline, providing a well-defined environment for catalytic metal centers.

Adsorption onto Surfaces: The ligand or its metal complex can be adsorbed onto the surface of materials like silica gel-polyaniline composites. This method relies on non-covalent interactions to immobilize the catalytic species.

The development of these strategies enables the creation of robust, recyclable catalysts that minimize product contamination with metal residues and allow for their use in continuous flow reactors.

Table 1: Comparison of Immobilization Strategies for 8-Hydroxyquinoline-Based Catalysts

| Strategy | Support Material | Type of Interaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Covalent Anchoring | Polymers, Silica | Covalent Bond | High stability, low leaching | Can be synthetically demanding, potential for reduced activity |

| MOF Incorporation | Metal-Organic Framework | Coordinative Bond | High surface area, uniform active sites | Can have limited thermal/chemical stability |

| Adsorption | Silica-Polyaniline | Non-covalent | Simple preparation | Prone to leaching of the catalyst |

Investigations of this compound in Biological Mimicry Systems (in vitro, non-clinical)

Metalloproteins perform a vast array of critical functions in biology, from oxygen transport to complex enzymatic transformations. Small-molecule mimics of their active sites are invaluable tools for elucidating reaction mechanisms without the complexity of the protein environment. The potential N,N,O-tridentate coordination of this compound makes it an excellent candidate for modeling the active sites of metalloenzymes that feature a combination of histidine (N-donor) and tyrosine or glutamate/aspartate (O-donor) residues in their coordination sphere.

By complexing with biologically relevant metal ions such as Zn(II), Cu(II), and Fe(II/III), this compound can form complexes that replicate the geometric and electronic features of enzyme active sites. nih.gov These synthetic analogues allow for detailed mechanistic studies of catalytic cycles using techniques like spectroscopy and electrochemistry. For example, such models can be used to trap and characterize reaction intermediates that are too short-lived to be observed in the native enzyme.

Enzyme Inhibition Mechanisms

The 8-hydroxyquinoline scaffold is known to be a potent chelator of metal ions, a property that underpins its activity as an inhibitor of metalloenzymes. nih.govresearchgate.net this compound can inhibit these enzymes by binding to the catalytic metal ion in the active site, thereby preventing the substrate from binding or being processed.

Competitive Inhibition: The inhibitor competes directly with the substrate for the active site. This is often the case when the inhibitor chelates the active site metal ion, blocking the substrate's binding position. libretexts.orgwikipedia.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) or to the enzyme-substrate complex. This binding event causes a conformational change that reduces the enzyme's catalytic efficiency. libretexts.orgwikipedia.org

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover. mdpi.com

The specific mechanism of inhibition by this compound would depend on the target enzyme and its active site structure. The aminomethyl side chain can provide additional interactions within the enzyme's binding pocket, potentially increasing affinity and influencing the mode of inhibition.

DNA Intercalation

Intercalation is a binding mode where a planar molecule inserts itself between the stacked base pairs of a DNA double helix. nih.gov This interaction can distort the DNA structure and interfere with biological processes like replication and transcription, a mechanism exploited by many anticancer drugs. nih.gov

The flat, aromatic quinoline ring system of this compound is well-suited for intercalation. researchgate.net Furthermore, the aminomethyl side chain, which would be protonated and positively charged at physiological pH, can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This dual-mode interaction—intercalation by the aromatic core and electrostatic binding by the side chain—can lead to high-affinity DNA binding. Studies on related quinoline derivatives have confirmed their ability to interact with DNA, with intercalation being the most probable binding mode. nih.gov

Table 2: Potential Interactions of this compound with Biological Molecules

| Biological Target | Potential Interaction Mechanism | Key Structural Feature | Consequence of Interaction |

|---|---|---|---|

| Metalloenzymes | Metal Chelation in Active Site | 8-hydroxy-N-quinoline moiety | Enzyme Inhibition |

| DNA | Intercalation & Electrostatic Binding | Planar quinoline ring & protonated aminomethyl group | Disruption of DNA replication/transcription |

Application of this compound as Corrosion Inhibitors in Material Science